Elucidating the Molecular Structure of 2-Benzyl-3-chloroquinoxaline: A Technical Guide
Elucidating the Molecular Structure of 2-Benzyl-3-chloroquinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the molecular structure elucidation of 2-Benzyl-3-chloroquinoxaline. Given the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines established protocols for quinoxaline derivatives with data from closely related analogs to present a complete framework for its characterization.
Molecular Identity and Physicochemical Properties
2-Benzyl-3-chloroquinoxaline is a heterocyclic compound with the molecular formula C₁₅H₁₁ClN₂. Its structure features a quinoxaline core, which is a fusion of a benzene ring and a pyrazine ring, substituted with a benzyl group at the 2-position and a chlorine atom at the 3-position.
Table 1: Predicted Physicochemical and Mass Spectrometry Data for 2-Benzyl-3-chloroquinoxaline
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁ClN₂ | PubChem |
| Monoisotopic Mass | 254.0611 g/mol | PubChem |
| XlogP (predicted) | 4.1 | PubChem |
| [M+H]⁺ (m/z) | 255.0684 | PubChem |
| [M+Na]⁺ (m/z) | 277.0503 | PubChem |
| [M-H]⁻ (m/z) | 253.0538 | PubChem |
Synthesis of 2-Benzyl-3-chloroquinoxaline
The synthesis of 2-Benzyl-3-chloroquinoxaline can be achieved through a nucleophilic substitution reaction. A general and efficient method involves the reaction of 2,3-dichloroquinoxaline with a suitable benzyl organometallic reagent, such as a benzyl Grignard reagent or a benzylzinc halide. Alternatively, a Suzuki or Stille coupling reaction could be employed.
A plausible synthetic route, adapted from general procedures for similar quinoxaline derivatives, is the reaction of 2,3-dichloroquinoxaline with benzylmagnesium chloride.
Experimental Protocol: Synthesis
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Reaction Setup: To a solution of 2,3-dichloroquinoxaline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of benzylmagnesium chloride (1.1 eq) in THF dropwise at 0 °C.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate.
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Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Spectroscopic Characterization
The elucidation of the molecular structure of 2-Benzyl-3-chloroquinoxaline relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 2: Representative ¹H and ¹³C NMR Data for a Structurally Similar Compound: 2-(Benzyloxy)-6-chloroquinoxaline [1]
| ¹H NMR (CDCl₃, ppm) | Assignment | ¹³C NMR (CDCl₃, ppm) | Assignment |
| 8.52 (s, 1H) | Quinoxaline H | 157.3 | C=N |
| 8.02 (d, J = 2.8 Hz, 1H) | Quinoxaline H | 140.7 | Quinoxaline C |
| 7.80 (d, J = 9.0 Hz, 1H) | Quinoxaline H | 139.3 | Quinoxaline C |
| 7.63 (dd, J = 2.4, 8.6 Hz, 1H) | Quinoxaline H | 138.9 | Quinoxaline C |
| 7.52 (d, J = 7.6 Hz, 2H) | Benzyl H | 136.1 | Benzyl C |
| 7.38 (m, 3H) | Benzyl H | 132.1 | Quinoxaline C-Cl |
| 5.52 (s, 2H) | -CH₂- | 131.0 | Quinoxaline CH |
| 128.7 | Benzyl CH | ||
| 128.6 | Benzyl CH | ||
| 128.5 | Benzyl CH | ||
| 128.2 | Quinoxaline CH | ||
| 68.5 | -CH₂- |
Note: This data is for a structurally related compound and serves as an illustrative example. The chemical shifts for 2-Benzyl-3-chloroquinoxaline are expected to differ due to the different substitution pattern.
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Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-Benzyl-3-chloroquinoxaline in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse programs are used for both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments.
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Data Processing: Process the acquired data using appropriate software to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Expected Characteristic IR Absorptions for 2-Benzyl-3-chloroquinoxaline
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H stretch |
| 2960-2850 | Aliphatic C-H stretch (-CH₂-) |
| 1600-1450 | Aromatic C=C stretch |
| ~1565 | C=N stretch (quinoxaline ring) |
| 800-600 | C-Cl stretch |
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Sample Preparation: For a solid sample, a small amount of the compound can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
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Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
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Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
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Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
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Data Analysis: Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles. While no specific crystallographic data for 2-Benzyl-3-chloroquinoxaline is currently available, the general protocol for such an analysis is well-established.[1]
Experimental Protocol: X-ray Crystallography[2][9]
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Crystal Growth: Grow single crystals of 2-Benzyl-3-chloroquinoxaline suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
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Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
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Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final molecular structure.
Potential Biological Signaling Pathways
Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[2][3] The mechanism of action for some quinoxaline 1,4-di-N-oxides as antibacterial agents involves the generation of reactive oxygen species (ROS), which can lead to DNA damage and cell death.[4] It is plausible that 2-Benzyl-3-chloroquinoxaline could exhibit similar antimicrobial activity through a related mechanism.
Conclusion
The comprehensive structural elucidation of 2-Benzyl-3-chloroquinoxaline requires a synergistic application of synthetic organic chemistry and advanced spectroscopic and crystallographic techniques. While specific experimental data for this compound remains elusive in the public domain, this guide provides a robust framework based on established methodologies and data from analogous compounds. This information serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling them to synthesize, characterize, and evaluate the biological potential of this and other novel quinoxaline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
